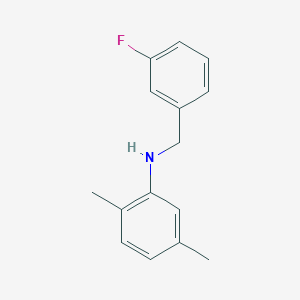

N-(3-Fluorobenzyl)-2,5-dimethylaniline

Beschreibung

N-(3-Fluorobenzyl)-2,5-dimethylaniline is a fluorinated aromatic amine characterized by a benzyl group substituted with fluorine at the 3-position and an aniline ring bearing methyl groups at the 2- and 5-positions. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine atom and steric effects of the methyl groups, which influence reactivity, solubility, and metabolic stability .

Eigenschaften

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-11-6-7-12(2)15(8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLROZQWKXMIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,5-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Fluorobenzyl)-2,5-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or other reduced products.

Substitution: this compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.

Major Products:

Oxidation: Quinones, oxidized aniline derivatives.

Reduction: Amines, reduced aniline derivatives.

Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Fluorobenzyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated anilines on biological systems. It can be used in the development of fluorescent probes or as a ligand in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science.

Wirkmechanismus

The mechanism of action of N-(3-Fluorobenzyl)-2,5-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the dimethylaniline moiety can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural Analogs

Key structural analogs differ in the positions of fluorine (on the benzyl group) and methyl groups (on the aniline ring). These include:

- N-(4-Fluorobenzyl)-2,5-dimethylaniline : Fluorine at the 4-position of the benzyl group.

- N-(3-Fluorobenzyl)-3,5-dimethylaniline : Methyl groups at the 3- and 5-positions of the aniline ring.

- N-(3-Fluorobenzyl)-2,5-dimethoxyaniline : Methoxy groups replacing methyl groups .

2.2. Substituent Effects on Physicochemical Properties

- Methoxy groups in dimethoxyaniline analogs increase electron density, enhancing solubility in polar solvents .

Steric Effects :

2.3. Metabolic Stability and Toxicity

- N-Oxygenation vs. N-Demethylation: Microsomal N-oxygenation, linked to carcinogenicity in aromatic amines, is influenced by substituents. The 3-fluorobenzyl group may reduce N-oxygenation rates compared to non-fluorinated analogs due to steric and electronic effects . Methyl groups at the 2- and 5-positions hinder metabolic demethylation, enhancing stability relative to unsubstituted anilines .

2.4. Crystallographic and Optical Properties

- Crystal Packing: Analogs like (Z)-N-[(Z)-3-(2,5-dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline (C20H24N2) exhibit monoclinic crystal systems (space group P21/n) with distinct packing due to methyl group positioning. Similar effects are expected in N-(3-Fluorobenzyl)-2,5-dimethylaniline .

- Optical Behavior: Schiff base analogs with nitro groups (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline) show strong third-order nonlinear optical (NLO) responses. Fluorinated analogs may exhibit enhanced NLO properties due to fluorine's polarizability .

Data Table: Key Comparisons

Research Implications

- Drug Design: The 3-fluorobenzyl group offers metabolic stability advantages over non-fluorinated analogs, making it a candidate for protease inhibitors or kinase modulators.

- Materials Science : Fluorine and methyl substituents may improve thermal stability in polyimides or optical materials, as seen in phthalimide-based polymers .

Biologische Aktivität

N-(3-Fluorobenzyl)-2,5-dimethylaniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.

This compound has the following chemical characteristics:

- Molecular Formula : C15H16FN

- Molecular Weight : 229.293 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 337.4 °C

- Flash Point : 157.9 °C

These properties suggest that the compound is stable under normal conditions, which is essential for its application in biological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives demonstrated effective bactericidal activity with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use against these pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Compound 10 (R = 3-F-4-CF₃) | 25.9 | Bactericidal |

| Compound 11 (R = 3-Cl-4-Br) | 6.5 | Bacteriostatic |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for this compound were not found in the reviewed literature.

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have not been extensively studied; however, related compounds have shown promise in inhibiting pro-inflammatory cytokines. For instance, certain derivatives have been tested for their ability to reduce nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS).

Table 2: Inhibition of NO Production

| Compound | NO Production (%) | Reference Standard |

|---|---|---|

| This compound | TBD | PDTC |

| Compound A | 68.32 ± 2.69% | PDTC |

| Compound B | 49.19 ± 1.50% | PDTC |

The values for this compound are yet to be determined.

Case Studies and Docking Studies

Docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to certain enzymes involved in metabolic pathways relevant to its antimicrobial and anti-inflammatory effects.

- Antibacterial Activity : A study indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria.

- Antitumor Activity : Preliminary findings suggest potential antitumor effects, although specific data on this compound remains limited.

Q & A

Q. What strategies mitigate side reactions during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.